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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the amplification of Simple Sequence

Repeat (SSR) markers using the Polymerase Chain Reaction (PCR) and subsequent analysis

of the amplicons through polyacrylamide gel electrophoresis (PAGE) and silver staining. SSRs,

or microsatellites, are highly polymorphic DNA markers valuable in genetic diversity studies,

germplasm characterization, and marker-assisted breeding.[1]

SSR-PCR Amplification
This protocol outlines the preparation of the PCR reaction mixture and the thermocycler

conditions for the amplification of SSR markers.

Experimental Protocol: SSR-PCR Amplification
The following table details the components for a standard 10 µL PCR reaction. For multiple

reactions, a master mix should be prepared to ensure consistency.[2]

Table 1: PCR Reaction Mixture
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Component Volume for 10 µL Reaction Final Concentration

2x PCR Master Mix* 5.0 µL 1x

Forward Primer (10 µM) 0.2 µL 0.2 µM

Reverse Primer (10 µM) 0.2 µL 0.2 µM

Template DNA (30 ng/µL) 2.0 µL 60 ng

Nuclease-Free Water 2.6 µL -

Total Volume 10.0 µL

*A typical 2x PCR master mix contains Taq DNA polymerase, dNTPs, MgCl₂, and reaction

buffer.[3]

Table 2: Thermocycler Program for SSR-PCR

Step Temperature (°C) Duration Cycles

Initial Denaturation 94 5 minutes 1

Denaturation 94 45 seconds 35-38

Annealing** 55-60 45 seconds

Extension 72 1 minute

Final Extension 72 10 minutes 1

Hold 4 Indefinite 1

**The annealing temperature should be optimized for each specific primer pair.

Workflow for SSR-PCR Amplification
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Caption: Workflow for SSR-PCR Amplification.

Polyacrylamide Gel Electrophoresis (PAGE)
Following PCR, the amplified DNA fragments are separated by size using non-denaturing

polyacrylamide gel electrophoresis.

Experimental Protocol: Polyacrylamide Gel Preparation
This section describes the preparation of a 6% non-denaturing polyacrylamide gel.
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Table 3: Reagents for 6% Non-denaturing Polyacrylamide Gel (50 mL)

Reagent Volume/Amount

30% Acrylamide/Bis-acrylamide (29:1) 10 mL

5x TBE Buffer 10 mL

Distilled Water 30 mL

10% Ammonium Persulfate (APS) 250 µL

TEMED 20 µL

Note: Acrylamide is a neurotoxin and should be handled with care, using appropriate personal

protective equipment.[3]

Procedure:

Assemble the glass plates and spacers for the gel casting apparatus.

In a beaker, mix the acrylamide/bis-acrylamide solution, TBE buffer, and distilled water.

Add the APS and TEMED to initiate polymerization. Mix gently and pour the solution between

the glass plates.

Insert the comb and allow the gel to polymerize for at least 30 minutes.[4]

Experimental Protocol: Electrophoresis
Table 4: Electrophoresis Running Conditions

Parameter Value

Running Buffer 0.5x TBE

Voltage 110 V (constant)

Approximate Run Time 70-90 minutes
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Procedure:

After polymerization, remove the comb and place the gel cassette into the electrophoresis

tank.

Fill the upper and lower buffer chambers with 0.5x TBE buffer.

Load approximately 1-5 µL of PCR product mixed with loading dye into each well.[3] A DNA

ladder should be loaded in at least one lane to determine the size of the amplicons.

Connect the electrophoresis unit to the power supply and run at a constant voltage until the

dye front reaches the bottom of the gel.[3]

Workflow for Polyacrylamide Gel Electrophoresis
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Caption: Workflow for Polyacrylamide Gel Electrophoresis.

Silver Staining
Silver staining is a highly sensitive method for visualizing DNA fragments in polyacrylamide

gels.[3]
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Experimental Protocol: Silver Staining
This protocol is a simplified and rapid method for silver staining.

Table 5: Silver Staining Solutions

Solution Composition

Impregnation Solution 1.5 g Silver Nitrate in 1 L of distilled water

Development Solution
10 g Sodium Hydroxide and 1 mL of 37%

Formaldehyde in 1 L of distilled water

Procedure:

After electrophoresis, carefully remove the gel from the glass plates and rinse with distilled

water.

Immerse the gel in the impregnation solution and agitate gently for 3-4 minutes.[3]

Briefly rinse the gel with distilled water.

Immerse the gel in the development solution and agitate until the DNA bands appear.[3] This

usually takes a few minutes.

To stop the development, transfer the gel to a solution of 10% acetic acid for a few minutes.

Rinse the gel with distilled water and photograph for documentation.

Workflow for Silver Staining
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Silver Staining
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Caption: Workflow for Silver Staining of Polyacrylamide Gels.

Data Analysis
The resulting bands on the polyacrylamide gel represent the different alleles of the SSR

markers. The size of the fragments can be estimated by comparing their migration to the DNA

ladder. Polymorphisms are observed as differences in the banding patterns between

individuals. This data can be scored and used for various genetic analyses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.cd-genomics.com/agri/resource-ssr-molecular-marker-analysis-principles-characteristics-application.html
https://www.cd-genomics.com/agri/resource-ssr-molecular-marker-analysis-principles-characteristics-application.html
https://www.jircas.go.jp/sites/default/files/2020/PCR%20protocol%20for%20Yam%20Viriety%20Identifiation%20Toolkit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100691/
https://thejaps.org.pk/docs/v-29-06/20.pdf
https://www.benchchem.com/product/b15138287#protocol-for-ssr-pcr-amplification-and-electrophoresis
https://www.benchchem.com/product/b15138287#protocol-for-ssr-pcr-amplification-and-electrophoresis
https://www.benchchem.com/product/b15138287#protocol-for-ssr-pcr-amplification-and-electrophoresis
https://www.benchchem.com/product/b15138287#protocol-for-ssr-pcr-amplification-and-electrophoresis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

